Fmoc-Tyr(SO2(ONeopentyl))-OH
Overview
Description
Fmoc-Tyr(SO2(ONeopentyl))-OH is a protected derivative of sulfotyrosine . The neopentyl ester is stable under the conditions of Fmoc-SPPS including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate . It is a novel derivative for the synthesis of sulfotyrosine-containing peptides by Fmoc SPPS.
Synthesis Analysis
The synthesis of this compound involves the use of Fmoc-SPPS . The neopentyl ester is stable under the conditions of Fmoc-SPPS including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate .Molecular Structure Analysis
The molecular formula of this compound is C29H31NO8S. Its IUPAC name is (2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are carried out under the conditions of Fmoc-SPPS . The neopentyl ester is stable under these conditions, including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate .Physical and Chemical Properties Analysis
The molecular weight of this compound is 553.6 g/mol . Other physical and chemical properties are not specified in the retrieved information.Scientific Research Applications
Peptide Synthesis and Modifications
Fmoc-Tyr(SO2(ONeopentyl))-OH plays a crucial role in the solid-phase synthesis of peptides, including those containing phosphotyrosine (Tyr(P)) residues. For instance, Perich and Reynolds (2009) presented a method for synthesizing Tyr(P)-containing peptides using t-butyl phosphate protection, facilitating the preparation of peptides with high yield through a simple one-step procedure. This method allows for the synthesis of peptides containing phosphorylated tyrosine residues, demonstrating the versatility of Fmoc chemistry in peptide synthesis (Perich & Reynolds, 2009).
Further, the synthesis of sulfated tyrosine-containing peptides, as explored by Kitagawa et al. (2001), highlights the application of Fmoc-based solid-phase segment condensation approaches for preparing complex sulfated peptides, such as human big gastrin-II. This approach underscores the utility of Fmoc chemistry in synthesizing biologically significant peptides with modifications like sulfation, enhancing our understanding of peptide structure-function relationships (Kitagawa et al., 2001).
Development of Functional Materials
In addition to its use in peptide synthesis, this compound contributes to the development of functional materials. Adhikari and Banerjee (2011) demonstrated the incorporation of graphene into hydrogels formed from Fmoc-protected synthetic dipeptides. The study illustrates how aromatic moieties in the gelator molecules interact with graphene sheets via π–π stacking, leading to the creation of hybrid hydrogels. This research opens avenues for the development of new materials with potential applications in biotechnology and materials science (Adhikari & Banerjee, 2011).
Mechanism of Action
Target of Action
Fmoc-Tyr(SO2(ONeopentyl))-OH is a complex compound used in the field of peptide synthesis . The primary targets of this compound are peptide chains, where it plays a crucial role in the formation of peptide a-thioesters .
Mode of Action
The compound operates through a process known as native chemical ligation (NCL), which is a method for creating large peptide structures . It involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of proteins. The compound is used in the convergent synthesis of proteins, a process that remains a challenge in the field . The compound contributes to the creation of peptide a-thioesters, key intermediates for the convergent synthesis of proteins .
Result of Action
The result of the action of this compound is the formation of peptide a-thioesters, which are crucial for the convergent synthesis of proteins . These peptide a-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .
Action Environment
The action of this compound is influenced by the environmental conditions of the laboratory setting. Factors such as pH levels, temperature, and the presence of other compounds can affect the efficiency and stability of the compound. For instance, the NCL reactions operate optimally at a neutral pH .
Properties
IUPAC Name |
(2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCKHYXODZAAR-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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